5,8-Difluoroquinoxaline-2,3-diol physical properties
5,8-Difluoroquinoxaline-2,3-diol physical properties
An In-Depth Technical Guide to the Physical Properties of 5,8-Difluoroquinoxaline-2,3-diol
This guide provides a comprehensive technical overview of the core physical properties of 5,8-Difluoroquinoxaline-2,3-diol. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical predictions, data from analogous compounds, and field-proven experimental protocols to offer a robust framework for understanding and utilizing this compound. The narrative emphasizes the causality behind experimental choices and provides self-validating methodologies critical for scientific integrity.
Introduction: The Significance of the Quinoxaline Scaffold
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous pharmacologically active agents.[1] Their versatile biological activities, including anticancer, antiviral, antibacterial, and kinase inhibitory properties, establish them as a focal point in medicinal chemistry.[2][3][4][5] The introduction of fluorine atoms, as in 5,8-Difluoroquinoxaline-2,3-diol, is a common strategy in drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[6]
A thorough characterization of the physical properties of 5,8-Difluoroquinoxaline-2,3-diol is paramount. These properties—including melting point, solubility, and spectroscopic characteristics—are fundamental to confirming its identity and purity, understanding its behavior in biological systems, and developing suitable formulations for preclinical and clinical evaluation. This guide outlines the key physical properties and provides detailed protocols for their empirical determination.
Caption: General workflow for the synthesis and physical characterization of a novel compound.
Molecular Structure and Tautomerism
Understanding the fundamental structure of 5,8-Difluoroquinoxaline-2,3-diol is the first step in its characterization.
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Molecular Formula: C₈H₄F₂N₂O₂
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Molecular Weight: 198.13 g/mol
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CAS Number: Not yet assigned.
A critical feature of the quinoxaline-2,3-diol scaffold is its existence in a tautomeric equilibrium with the quinoxaline-2,3-dione form.[2] This equilibrium is influenced by factors such as the solvent, pH, and temperature. The dione form is often the more stable tautomer. This is crucial for interpreting spectroscopic data, as signals may correspond to one or both forms.
Caption: A qualitative workflow for determining the solubility class of an organic compound. [18]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol determines the quantitative equilibrium solubility of a compound in a given solvent, a gold-standard method in pharmaceutical sciences. [7] Rationale: The shake-flask method ensures that the solvent becomes fully saturated with the solute, providing a true measure of its equilibrium solubility at a specific temperature. Quantification by HPLC offers high precision and accuracy.
Methodology:
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Preparation of Saturated Solution:
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Add an excess amount of solid 5,8-Difluoroquinoxaline-2,3-diol to a known volume of the chosen solvent (e.g., phosphate-buffered saline, ethanol) in a sealed glass vial. The excess solid is crucial to ensure saturation.
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Place the vial in a shaker or incubator set to a constant temperature (e.g., 25°C or 37°C).
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Agitate the mixture for a sufficient period (typically 24-48 hours) to reach equilibrium.
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Sample Separation:
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After equilibration, allow the vial to stand so that the excess solid settles.
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Carefully withdraw a sample of the supernatant.
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Clarify the sample by centrifuging at high speed and/or filtering through a 0.45 µm syringe filter to remove all undissolved solid particles.
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Analysis and Quantification:
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Prepare a series of standard solutions of the compound with known concentrations.
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Generate a calibration curve by analyzing the standard solutions using a validated High-Performance Liquid Chromatography (HPLC) method.
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Analyze the filtered supernatant from the saturated solution under the same HPLC conditions.
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Determine the concentration of the compound in the supernatant by interpolating from the calibration curve.
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Data Reporting:
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Report the solubility in units of mg/mL or µg/mL at the specified temperature.
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Spectroscopic Properties for Structural Elucidation
Spectroscopic analysis is essential for the unambiguous confirmation of a molecule's chemical structure. [1]A combination of NMR, IR, UV-Vis, and Mass Spectrometry provides a complete picture of the molecular framework, functional groups, and electronic system.
Table 2: Predicted Spectroscopic Data for 5,8-Difluoroquinoxaline-2,3-diol
| Technique | Feature | Predicted Value / Observation | Rationale / Notes |
| ¹H NMR | Aromatic Protons (H-6, H-7) | δ 7.0 - 8.0 ppm | Aromatic region, likely a complex multiplet due to H-H and H-F coupling. |
| N-H / O-H Protons | δ 10.0 - 13.0 ppm (broad) | Signal for the dione (N-H) or diol (O-H) tautomer; often broad and may exchange with D₂O. [8] | |
| ¹³C NMR | Carbonyl/Enol Carbons (C-2, C-3) | δ 150 - 165 ppm | Characteristic downfield shift for C=O or C-OH carbons in the heterocyclic ring. |
| Fluorinated Carbons (C-5, C-8) | δ 145 - 160 ppm (doublet) | Large one-bond C-F coupling (¹JCF) is expected. | |
| Aromatic Carbons (C-6, C-7) | δ 115 - 130 ppm (doublet) | Smaller two-bond C-F coupling (²JCF) is expected. | |
| ¹⁹F NMR | Fluorine Atoms (F-5, F-8) | δ -120 to -150 ppm | Typical range for fluoroaromatic compounds; will show coupling to aromatic protons. [6][9] |
| IR | N-H / O-H Stretch | 3200 - 3400 cm⁻¹ (broad) | Indicates hydrogen bonding from either the dione or diol tautomer. |
| C=O Stretch | 1650 - 1700 cm⁻¹ | Strong absorption, characteristic of the dione tautomer. | |
| C-F Stretch | 1100 - 1300 cm⁻¹ | Strong, characteristic band for aryl-fluoride bonds. | |
| UV-Vis | π → π* transitions | λmax ~230-280 nm, ~320-350 nm | Typical absorption bands for the quinoxaline chromophore. [10][11] |
| Mass Spec | Molecular Ion [M]⁺ | m/z = 198.02 | Based on the exact mass of C₈H₄F₂N₂O₂. |
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule. ¹H, ¹³C, and ¹⁹F NMR are all critical for a fluorinated compound like this one. [1]¹⁹F NMR is particularly useful due to its high sensitivity and wide chemical shift range, which makes it an excellent probe of the local electronic environment. [6][12] Methodology:
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Sample Preparation:
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Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it is likely to dissolve the compound) in a 5 mm NMR tube.
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Instrument Setup:
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Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
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Data Acquisition:
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¹H NMR: Acquire a standard 1D proton spectrum. Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
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¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. A greater number of scans will be required due to the low natural abundance of ¹³C.
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¹⁹F NMR: Acquire a proton-decoupled or coupled 1D fluorine spectrum. Use an appropriate spectral width to cover the expected chemical shift range. No external standard is typically needed if the spectrometer is properly calibrated, but an external reference can be used for high accuracy.
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Data Processing and Analysis:
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Apply Fourier transform, phase correction, and baseline correction to the acquired data.
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Calibrate the chemical shift axis using the residual solvent signal (for ¹H and ¹³C).
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Integrate signals in the ¹H spectrum and correlate all spectra (¹H, ¹³C, ¹⁹F) to assign signals to specific atoms in the molecule. 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary for full, unambiguous assignment.
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Conclusion
This technical guide provides a foundational understanding of the key physical properties of 5,8-Difluoroquinoxaline-2,3-diol. While empirical data for this specific molecule remains to be fully published, a robust profile can be predicted based on established chemical principles and data from analogous structures. The detailed experimental protocols included herein offer a clear and scientifically rigorous path for researchers to determine these properties empirically. Accurate characterization of the melting point, solubility, and spectroscopic signatures is a non-negotiable prerequisite for any further investigation, particularly in the fields of medicinal chemistry and materials science, where this scaffold holds significant promise.
References
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